Product packaging for Hexatriacontanedioic acid(Cat. No.:CAS No. 4440-60-2)

Hexatriacontanedioic acid

Cat. No.: B12684240
CAS No.: 4440-60-2
M. Wt: 566.9 g/mol
InChI Key: WDJVPNPSHZTUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexatriacontanedioic acid is a saturated long-chain dicarboxylic acid with a 36-carbon backbone, which serves as a high-value synthetic intermediate and building block for advanced materials science research . Its extended hydrocarbon chain and terminal carboxylic acid groups make it a compound of significant interest for the synthesis of specialized polymers, esters, and macrocyclic compounds. Researchers utilize this acid to develop novel supramolecular structures and metal-organic frameworks (MOFs), where its length can be leveraged to fine-tune pore size and structural properties. In polymer chemistry, this compound is a key precursor for producing high-molecular-weight polyamides and polyesters. These polymers are investigated for their thermal stability and mechanical properties, with potential applications in creating specialized coatings and engineering plastics. Furthermore, the acid and its derivatives, such as ditridecyl hexatriacontanedioate, are studied in the formulation of synthetic lubricants and waxes to understand the relationship between molecular structure and physical characteristics like melting point and viscosity . This product is strictly labeled For Research Use Only (RUO) . It is intended for use in laboratory research settings and is not intended for use in humans, nor for diagnostic, therapeutic, or any other clinical procedures. It is the responsibility of the researcher to ensure adherence to all applicable regulations and safety guidelines when handling this material .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H70O4 B12684240 Hexatriacontanedioic acid CAS No. 4440-60-2

Properties

CAS No.

4440-60-2

Molecular Formula

C36H70O4

Molecular Weight

566.9 g/mol

IUPAC Name

hexatriacontanedioic acid

InChI

InChI=1S/C36H70O4/c37-35(38)33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36(39)40/h1-34H2,(H,37,38)(H,39,40)

InChI Key

WDJVPNPSHZTUGA-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Occurrence and Biological Relevance Research

Identification and Isolation from Natural Sources

The natural occurrence of Hexatriacontanedioic acid is not widely documented, unlike its shorter-chain counterparts. However, the presence of various long-chain DCAs in microorganisms, plants, and animals suggests potential, albeit likely rare, natural sources.

Microbial and Fungal Production Pathways

Microorganisms, particularly oleaginous yeasts, are well-known producers of long-chain α,ω-dicarboxylic acids from renewable materials like plant oil fatty acids or n-alkanes. nih.gov The primary mechanism for this conversion is the ω-oxidation pathway. fraunhofer.de This pathway involves the sequential oxidation of the terminal methyl group of a fatty acid to a carboxylic acid group, thus forming a dicarboxylic acid. acs.org

While the production of medium-chain (C6-C10) and long-chain (C12-C18) DCAs by engineered strains of Candida tropicalis and Escherichia coli has been extensively studied and even commercialized, the microbial production of very-long-chain DCAs like this compound is not yet established. nih.govnih.gov The synthesis in microorganisms typically involves three key enzymatic reactions initiated by a cytochrome P450 monooxygenase. fraunhofer.de Genetic engineering efforts have focused on amplifying the genes for these enzymes and blocking the competing β-oxidation pathway to increase DCA yields. nih.govfraunhofer.de

Organism TypeKey Production PathwayCommon ProductsPotential for C36 Production
Yeasts (Candida sp.)ω-oxidation of fatty acids/alkanesC12-C18 DCAs nih.govTheoretical, but not yet demonstrated. Would require a C36 fatty acid precursor and enzymes capable of handling such a long substrate.
Bacteria (E. coli)Engineered ω-oxidation pathwaysC12, C14 DCAs nih.govTheoretical, requires significant metabolic engineering for precursor synthesis and oxidation.

Interactive Data Table: Microbial DCA Production This table summarizes the common microbial systems used for producing long-chain dicarboxylic acids.

Plant and Algal Metabolite Discovery

Very-long-chain fatty acids (VLCFAs) with more than 18 carbons are crucial components in plants, serving as precursors for cuticular waxes and suberin. mdpi.com These protective biopolymers contain α,ω-dicarboxylic acids. For instance, Arabidopsis has been shown to synthesize C22 and C24 α,ω-dicarboxylic acids for its root and seed suberin, a process involving the CYP86B1 enzyme, a very-long-chain fatty acid hydroxylase. nih.gov

While there is no direct evidence of this compound being isolated from plants, the existence of enzymatic machinery to produce very-long-chain DCAs suggests it is biochemically plausible. The name "Thapsic acid" is a synonym for Hexadecanedioic acid (C16), which was isolated from the roots of the Mediterranean shrub Thapsia garganica, indicating that plants can be a source of various DCAs. pharmacompass.comwikipedia.org

Presence and Distribution in Animal Systems (General Research)

Long-chain dicarboxylic acids are considered common metabolites found in animals, including humans. wikipedia.orgselleckchem.com They are products of the ω-oxidation pathway, which serves as an alternative to β-oxidation for fatty acid metabolism, particularly when there is an overload of fatty acids. nih.gov This pathway is most active in the liver and kidneys. nih.gov

Studies have identified DCAs such as C14, C16, and C18 in the lungs of patients with pulmonary arterial hypertension. nih.gov Hexadecanedioic acid (C16) has been identified as a human metabolite. wikipedia.orghmdb.ca However, the presence of this compound (C36) in animal tissues has not been specifically reported. Its existence would likely be at very low concentrations as a minor product of fatty acid metabolism, arising from the ω-oxidation of a C36 monocarboxylic acid precursor.

Biosynthetic Pathways and Metabolic Intermediacy Studies

The biosynthesis of a molecule as large as this compound would involve two main stages: the creation of a C36 fatty acid backbone, followed by the oxidation of both terminal methyl groups.

Elucidation of De Novo Fatty Acid Biosynthesis Pathways

De novo fatty acid synthesis in most organisms primarily produces palmitic acid (C16) and stearic acid (C18). slideshare.nettaylorfrancis.com This process occurs in the cytoplasm of animals and the plastids of plants, starting from acetyl-CoA. slideshare.netresearchgate.net The formation of a very-long-chain fatty acid like the C36 precursor for this compound requires subsequent chain elongation.

Mechanisms of Chain Elongation and Desaturation Relevant to Long-Chain Dicarboxylic Acids

The synthesis of VLCFAs (fatty acids with more than 18 carbons) is accomplished through fatty acid elongation (FAE) systems. mdpi.comresearchgate.net These enzyme complexes are primarily located in the endoplasmic reticulum. ijs.si The FAE system catalyzes a four-step cycle where a fatty acyl-CoA is extended by two carbons, using malonyl-CoA as the carbon donor. ijs.si To synthesize a C36 fatty acid, the C16 or C18 product of de novo synthesis would need to undergo multiple cycles of elongation.

Once a C36 monocarboxylic acid is formed, it can be converted to this compound via the ω-oxidation pathway. This pathway involves three enzymatic steps:

ω-hydroxylation: A cytochrome P450 enzyme (from the CYP4 family in animals) hydroxylates the terminal methyl group. nih.gov

Oxidation to an aldehyde: An alcohol dehydrogenase oxidizes the ω-hydroxy fatty acid.

Oxidation to a carboxylic acid: An aldehyde dehydrogenase completes the conversion to a dicarboxylic acid. nih.gov

The entire process is a crucial, though typically minor, route for fatty acid metabolism in animals. nih.govnih.gov In microorganisms engineered for DCA production, this pathway is upregulated to become the primary metabolic route for converting fatty acids. nih.gov

Biosynthetic StagePathwayLocationKey Enzymes/ComponentsPrecursorProduct
Initial SynthesisDe novo Fatty Acid SynthesisCytosol (Animals), Plastids (Plants)Acetyl-CoA Carboxylase, Fatty Acid Synthase slideshare.nettaylorfrancis.comAcetyl-CoAPalmitoyl-ACP (C16)
Chain ExtensionFatty Acid Elongation (FAE)Endoplasmic Reticulum ijs.siFAE complex (Elongases)C16/C18 Acyl-CoA, Malonyl-CoAC36 Acyl-CoA
Terminal Oxidationω-OxidationEndoplasmic Reticulum nih.govCytochrome P450, ADH, ALDH nih.govC36 Monocarboxylic AcidThis compound

Interactive Data Table: Biosynthesis of this compound This table outlines the sequential pathways potentially involved in the biosynthesis of this compound.

Involvement in Lipid Metabolism and Related Cycles

This compound, as a very long-chain dicarboxylic acid (VLDCA), is understood to be a product of a specific fatty acid metabolic pathway known as omega (ω)-oxidation. This pathway serves as an alternative to the more common beta (β)-oxidation for fatty acid catabolism. The ω-oxidation pathway becomes particularly significant under conditions of high lipid influx or when mitochondrial β-oxidation is impaired. nih.gov

The process begins with its monocarboxylic precursor, hexatriacontanoic acid. This very long-chain fatty acid (VLCFA) undergoes oxidation at its terminal methyl group (the ω-carbon), distinguishing this pathway from β-oxidation, which acts on the carboxyl end. The products of ω-oxidation, dicarboxylic acids, are then typically subject to further breakdown through peroxisomal β-oxidation. nih.gov This subsequent catabolic process shortens the dicarboxylic acid from both ends, producing acetyl-CoA and shorter-chain dicarboxylic acids, such as adipic acid. nih.govnih.gov Therefore, the metabolism of this compound is integrated with central energy metabolism, providing a route to process excess fatty acids that might otherwise have toxic effects. nih.gov

Enzymatic Catalysis in Long-Chain Dicarboxylic Acid Formation

The biosynthesis of long-chain dicarboxylic acids, including this compound, is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. nih.govfraunhofer.de This pathway, ω-oxidation, involves a sequence of three main enzymatic reactions that convert a fatty acid's terminal methyl group into a carboxylic acid.

The key enzymatic steps are:

ω-Hydroxylation : This initial and rate-limiting step is catalyzed by cytochrome P450 monooxygenases, specifically from the CYP4A family. nih.govresearchgate.net These enzymes introduce a hydroxyl group onto the terminal (ω) carbon of the fatty acid, converting hexatriacontanoic acid into ω-hydroxyhexatriacontanoic acid. nih.gov

Oxidation to Aldehyde : The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by alcohol dehydrogenase.

Oxidation to Carboxylic Acid : Finally, the terminal aldehyde group is oxidized to a carboxyl group by aldehyde dehydrogenase, completing the formation of this compound. researchgate.net

This enzymatic cascade is crucial for producing dicarboxylic acids from various fatty acid substrates. nih.govgoogle.com Biotechnological approaches often leverage these microbial enzyme systems, particularly from yeasts like Candida tropicalis, to produce long-chain dicarboxylic acids for industrial applications. fraunhofer.deresearchgate.net Research in this area focuses on genetically modifying microorganisms to enhance the activity of the ω-oxidation pathway while inhibiting the subsequent β-oxidation pathway to maximize the accumulation of the desired dicarboxylic acid product. fraunhofer.de

Enzymatic Steps in this compound Formation via ω-Oxidation
StepSubstrateEnzyme ClassProduct
1Hexatriacontanoic acidCytochrome P450 Monooxygenase (CYP4A family)ω-Hydroxyhexatriacontanoic acid
2ω-Hydroxyhexatriacontanoic acidAlcohol DehydrogenaseHexatriacontanedial
3HexatriacontanedialAldehyde DehydrogenaseThis compound

Putative Biological Roles and Pathways

Research on Structural Contributions to Biological Membranes

The direct structural role of this compound in biological membranes is not well-established, but research into the functions of its constituent fatty acids provides context for its putative contributions. Fatty acids are fundamental components of membrane phospholipids, which form the lipid bilayer that envelops cells. nih.govcaymanchem.com The properties of these fatty acids, such as chain length and saturation, significantly influence membrane fluidity, thickness, and the function of embedded proteins. frontiersin.org

Very long-chain fatty acids (VLCFAs) are known to be integral components of certain lipids, such as sphingolipids, which are crucial for the structure of membranes in specific tissues like the nervous system. youtube.com The presence of a dicarboxylic acid, with its two polar carboxyl groups, is atypical for a primary structural lipid. If this compound were to be incorporated into a membrane, its bipolar nature could theoretically induce unique structural arrangements. It might act as a cross-linker between two separate lipid molecules or even span the entire membrane, profoundly altering its biophysical properties. However, such roles remain speculative and are a subject for future investigation.

Investigations into Precursor Roles in Specialized Lipids

Fatty acids serve as essential precursors for a vast array of signaling molecules and complex lipids. mdpi.comnih.gov For instance, arachidonic acid is the precursor to eicosanoids, a class of potent signaling molecules including prostaglandins and leukotrienes. nih.govnih.govmdpi.com

Investigations into the precursor potential of this compound suggest several possibilities. Through the process of peroxisomal β-oxidation, it can be chain-shortened to produce a variety of shorter-chain α,ω-dicarboxylic acids. nih.gov These shorter DCAs, such as sebacic acid and adipic acid, have their own distinct biological activities and can be utilized in other metabolic pathways. nih.gov

Furthermore, there is theoretical potential for VLDCA like this compound to serve as a building block for unique, specialized macrocyclic lipids or polyesters. Its bifunctional nature, with a carboxyl group at each end, makes it an ideal monomer for polymerization reactions. While the existence of such complex lipids derived from this compound in biological systems is speculative, it represents an active area of biochemical inquiry.

Exploration of Intermediary Functions in Specific Metabolic Processes

This compound functions primarily as a metabolic intermediate, situated between the ω-oxidation of its parent fatty acid and its subsequent catabolism. nih.gov When the primary energy-generating pathway of mitochondrial β-oxidation is saturated, the cell shunts excess fatty acids into the ω-oxidation pathway. nih.gov

Synthetic Strategies and Methodological Advancements for Hexatriacontanedioic Acid

Conventional Organic Synthesis Approaches

Conventional methods for synthesizing long-chain α,ω-dicarboxylic acids have been developed over decades, primarily relying on classical organic reactions. magtech.com.cn These approaches often involve multiple steps, harsh reaction conditions, and the use of stoichiometric reagents, but they offer versatility in precursor selection and established reaction pathways. magtech.com.cnlongdom.org

Diacid Synthesis from Aliphatic Precursors

The direct oxidation of long-chain aliphatic precursors, such as alkanes or monofunctional fatty acids, at the terminal methyl group (ω-oxidation) is a direct route to dicarboxylic acids. This transformation is challenging due to the low reactivity of C-H bonds in alkanes. Chemical methods often require strong oxidizing agents and catalysts, which can lead to a mixture of products and over-oxidation. For instance, certain methods involve the oxidation of long-chain alkanes or fatty acids like stearic acid to produce dicarboxylic acids. google.com However, achieving high selectivity for the terminal position on a very long chain like that required for hexatriacontanedioic acid is a significant hurdle in chemical synthesis.

Oxidative Cleavage Methodologies for Long-Chain Alkenes

Oxidative cleavage of a carbon-carbon double bond within a cyclic or linear alkene is a powerful and widely used strategy for creating two terminal carboxyl groups. longdom.orgacs.org

Key Methodologies:

Ozonolysis: This is a classic and industrially applied method for cleaving double bonds. acs.org For example, the ozonolysis of oleic acid is used to produce azelaic acid. researchgate.net To synthesize this compound, a potential precursor would be cyclotriaconta-1,16-diene or a related large-ring cycloalkene, which would be cleaved to yield the desired C36 diacid. However, ozonolysis involves the use of toxic and potentially explosive ozone. acs.org

Tungsten-Catalyzed Oxidation: Modern methods often employ hydrogen peroxide (H₂O₂) as a green oxidant in combination with a tungsten-based catalyst. acs.orgmdpi.com Systems using tungstic acid (H₂WO₄) or sodium tungstate (B81510) (Na₂WO₄) with a phase-transfer catalyst (PTC) can efficiently cleave C=C bonds in long-chain alkenes (including those with over 30 carbons) to yield carboxylic acids. acs.orgacs.orgresearchgate.net The reaction typically proceeds through epoxidation, followed by hydrolysis to a diol, and subsequent oxidative cleavage. researchgate.net

Table 1: Comparison of Oxidative Cleavage Reagents for Diacid Synthesis

Oxidant/Catalyst SystemTypical SubstrateAdvantagesDisadvantagesReference
O₃ (Ozonolysis), followed by oxidative workupAlkenes, CycloalkenesHigh efficiency, well-established methodUses hazardous ozone, potential for explosive intermediates acs.org
KMnO₄, NaIO₄AlkenesStrong oxidantStoichiometric use of toxic heavy metals, generates significant waste acs.org
H₂O₂ / H₂WO₄ or Na₂WO₄ / PTCLong-chain terminal or internal alkenesUses an environmentally friendly oxidant (H₂O₂), catalytic process, high yields possibleRequires phase-transfer catalysts for biphasic systems, catalyst recovery can be a challenge acs.orgacs.org

Electrolytic Dimerization and Related Coupling Reactions

Electrolytic coupling, particularly the Kolbe electrolysis, provides a unique method for carbon-carbon bond formation via the dimerization of radical intermediates generated from carboxylates. wikipedia.orgorganic-chemistry.org This method is well-suited for synthesizing symmetrical molecules. organic-chemistry.org

The Kolbe reaction involves the electrochemical oxidation of a carboxylate ion, which leads to decarboxylation to form a radical. aakash.ac.in Two of these radicals then dimerize to form a new C-C bond. wikipedia.orgaakash.ac.in To synthesize the 36-carbon chain of this compound, a logical precursor would be a monoprotected 18-carbon dicarboxylic acid, such as the monoester of octadecanedioic acid.

Proposed Synthetic Route via Kolbe Electrolysis:

Anode Reaction: The monoester of octadecanedioic acid is oxidized at the anode, losing one electron and then carbon dioxide to form a radical intermediate. ROOC-(CH₂)₁₆-COO⁻ → ROOC-(CH₂)₁₆-COO• + e⁻ ROOC-(CH₂)₁₆-COO• → ROOC-(CH₂)₁₆• + CO₂

Dimerization: Two of these radicals combine to form the diester of the target C36 diacid. 2 ROOC-(CH₂)₁₆• → ROOC-(CH₂)₃₂-COOR

Hydrolysis: The resulting diester is then hydrolyzed to yield this compound.

This method is advantageous as it can build long carbon chains in a single, efficient step from readily available C18 precursors.

Multi-Step Homologation and Chain Extension Strategies

Homologation refers to any process that extends a carbon chain by a specific number of units. These are typically multi-step sequences that can be repeated to achieve a desired chain length. While potentially laborious, they offer precise control over the final structure.

A classical approach to chain extension of a dicarboxylic acid might involve:

Reduction of both carboxylic acid groups to alcohols.

Conversion of the resulting diol to a dihalide (e.g., using HBr).

Reaction with sodium cyanide to form a dinitrile, extending the chain by two carbons.

Hydrolysis of the dinitrile to the dicarboxylic acid.

More modern and efficient one-pot methods for carboxylic acid chain extension have been developed. organic-chemistry.org For instance, a process involving the reduction of a carboxylic acid, followed by tosylation and subsequent carbon-chain extension using dimethyl malonate, has been reported. organic-chemistry.org Applying such a sequence iteratively, starting from a shorter-chain diacid, could theoretically build up to the C36 backbone of this compound. The Arndt-Eistert synthesis is another classic homologation method, though it often uses hazardous reagents like diazomethane. youtube.com

Sustainable and Green Chemistry Methodologies

In response to the environmental impact of conventional chemical synthesis, green chemistry approaches utilizing biocatalysis and renewable feedstocks are gaining significant attention. azom.comnih.gov These methods offer high selectivity under mild conditions, reducing waste and energy consumption. researchgate.net

Biocatalytic and Enzymatic Synthesis Routes for Long-Chain Acids

The biosynthesis of long-chain α,ω-dicarboxylic acids is a promising green alternative to chemical synthesis. researchgate.netfraunhofer.de This approach typically uses microorganisms, such as yeasts from the genus Candida, or isolated enzymes to convert renewable resources like plant oils and fatty acids into diacids. magtech.com.cnfraunhofer.denih.gov

The key biochemical pathway is ω-oxidation . fraunhofer.de This process involves a series of enzymatic reactions that oxidize the terminal methyl group of a fatty acid:

Hydroxylation: A cytochrome P450 monooxygenase enzyme hydroxylates the terminal (ω) carbon of the fatty acid to form an ω-hydroxy fatty acid. nih.gov

Oxidation to Aldehyde: A fatty alcohol oxidase or dehydrogenase further oxidizes the hydroxyl group to an aldehyde. nih.gov

Oxidation to Carboxylic Acid: A fatty aldehyde dehydrogenase completes the sequence by oxidizing the aldehyde to a carboxylic acid, resulting in the final α,ω-dicarboxylic acid. nih.gov

To enhance the yield of dicarboxylic acids, metabolic engineering strategies are often employed. A common approach is to disrupt or "knock out" the genes responsible for the β-oxidation pathway, which is the natural pathway for fatty acid degradation. fraunhofer.de Blocking β-oxidation prevents the cell from consuming the newly formed dicarboxylic acid, leading to its accumulation and secretion. fraunhofer.de While the direct microbial synthesis of a very long-chain diacid like this compound is not yet established, the production of C12-C18 diacids from corresponding fatty acids is well-documented. researchgate.netnih.gov

Table 2: Examples of Biocatalytic Systems for Long-Chain Dicarboxylic Acid Production

Microorganism/EnzymeSubstrateKey Pathway/Enzyme ClassProduct ExampleReference
Candida tropicalisAlkanes, Fatty Acids (e.g., Oleic Acid)ω-OxidationLong-chain α,ω-dicarboxylic acids (e.g., C18 diacid) fraunhofer.defraunhofer.de
Engineered Escherichia coliFatty Acids (e.g., C12, C14)Engineered ω-Oxidation (P450 monooxygenase)C12 and C14 α,ω-dicarboxylic acids nih.gov
Pichia guilliermondiiFatty acidsω-OxidationPotential long-chain diacid producer fraunhofer.de
Cytochrome P450 EnzymesFatty Acidsω-Oxidation (Hydroxylation)ω-Hydroxy fatty acids (precursors to diacids) nih.govgoogle.com

Development of Environmentally Benign Reaction Conditions

The pursuit of environmentally benign synthesis routes for long-chain dicarboxylic acids (LCDCAs), including this compound, is driven by the need to replace traditional methods that often rely on harsh chemicals and energy-intensive processes. researchgate.net Modern approaches focus on utilizing renewable feedstocks and implementing green chemistry principles to minimize environmental impact.

One promising strategy involves the biotechnological conversion of fatty acids. fraunhofer.de Various microorganisms, particularly yeasts of the genus Candida, are capable of converting fatty acids into dicarboxylic acids through ω-oxidation. fraunhofer.de This process involves a series of enzymatic reactions that oxidize the terminal methyl group of a fatty acid to a carboxylic acid. fraunhofer.de Genetic engineering of these microorganisms aims to enhance the yield and selectivity of dicarboxylic acid production by, for example, knocking out genes involved in the competing β-oxidation pathway. fraunhofer.de While specific examples for the direct microbial synthesis of this compound are not prevalent in readily available literature, the principles are applicable to very long-chain fatty acids that could serve as precursors.

Another innovative and environmentally friendly approach is the upcycling of polyethylene (B3416737) waste. This method involves the catalytic depolymerization of polyethylene, a widely available plastic waste product, to produce a mixture of long-chain dicarboxylic acids. This process not only provides a sustainable route to valuable chemicals but also addresses the critical issue of plastic pollution.

Furthermore, the development of catalytic systems for the direct functionalization of unsaturated fatty acids presents a green alternative to traditional multi-step syntheses. acs.orgacs.org Isomerizing hydroxycarbonylation, for instance, can convert internal double bonds in unsaturated fatty acids to terminal carboxyl groups in a single step, offering a more atom-economical and efficient pathway to α,ω-dicarboxylic acids. acs.org

The following table summarizes key features of these environmentally benign approaches.

Synthesis ApproachKey FeaturesPotential for this compound Synthesis
Biotechnological Conversion Utilizes renewable feedstocks (fatty acids, plant oils); Employs microbial fermentation (e.g., Candida yeasts); Potential for high selectivity and reduced waste.Applicable if a suitable very long-chain fatty acid precursor is available for microbial conversion.
Upcycling of Polyethylene Addresses plastic waste; Catalytic depolymerization to produce a range of LCDCAs.This compound could potentially be a component of the resulting mixture, depending on the process conditions and polyethylene source.
Isomerizing Hydroxycarbonylation Direct, one-step conversion of unsaturated fatty acids; High atom economy.Applicable if a suitable unsaturated C36 fatty acid precursor can be sourced or synthesized.

Application of Flow Chemistry for Scalable Synthesis

Flow chemistry, or continuous flow processing, is emerging as a powerful tool for the scalable and efficient synthesis of various chemical compounds, including dicarboxylic acids. This technology offers several advantages over traditional batch processing, such as precise control over reaction parameters (temperature, pressure, and reaction time), enhanced safety, and the potential for straightforward automation and scale-up.

While specific applications of flow chemistry for the synthesis of this compound are not yet widely reported, the principles and methodologies are broadly applicable to the production of long-chain dicarboxylic acids. For instance, continuous flow reactors can be employed for the oxidation of long-chain diols or the carboxylation of di-Grignard reagents, which are potential synthetic routes to LCDCAs. The improved heat and mass transfer in flow reactors can lead to higher yields and selectivities, as well as reduced reaction times.

A key advantage of flow chemistry is the ability to safely handle hazardous reagents and intermediates. For example, reactions involving high pressures or temperatures can be conducted with greater control in a continuous flow setup, minimizing the risks associated with large-scale batch reactions.

The table below outlines the potential benefits of applying flow chemistry to the synthesis of long-chain dicarboxylic acids.

ParameterAdvantage in Flow ChemistryRelevance to LCDCA Synthesis
Temperature Control Precise and rapid heating and cooling.Improved reaction rates and selectivity, minimizing side reactions.
Pressure Control Ability to safely operate at high pressures.Facilitates reactions like carbonylation that may require elevated pressures.
Mixing Efficient and reproducible mixing of reagents.Ensures homogeneity, leading to more consistent product quality.
Safety Small reaction volumes minimize risks of hazardous reactions.Safer handling of potentially energetic intermediates.
Scalability Straightforward scaling by extending operation time or using parallel reactors.Enables efficient production of larger quantities of LCDCAs.

Chemical Derivatization and Analog Synthesis

Esterification and Amidation Reactions for this compound Derivatives

The two carboxylic acid functionalities of this compound provide reactive sites for a variety of chemical transformations, most notably esterification and amidation. These reactions are fundamental for the synthesis of a wide range of derivatives with tailored properties for applications in polymers, lubricants, and cosmetics.

Esterification of this compound can be achieved through several methods. The classic Fischer esterification involves reacting the dicarboxylic acid with an excess of an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. mdpi.com The use of a phase-transfer catalyst can also facilitate the esterification process, particularly for long-chain dicarboxylic acids which may have limited solubility in common solvents. mdpi.com

Amidation of this compound to form diamides can be accomplished by direct reaction with amines. This reaction typically requires high temperatures to drive off the water produced. researchgate.netnih.govsciepub.com Catalytic methods, for example using boric acid or Lewis acids like niobium(V) oxide, can facilitate the reaction under milder conditions. nih.govsciepub.com

The following table provides an overview of common esterification and amidation methods applicable to this compound.

ReactionReagents and ConditionsProduct
Fischer Esterification Alcohol (e.g., methanol, ethanol), Acid catalyst (e.g., H₂SO₄), HeatDiester
Phase-Transfer Catalyzed Esterification Alcohol, Phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salt)Diester
Direct Thermal Amidation Amine (primary or secondary), High temperatureDiamide
Catalytic Amidation Amine, Catalyst (e.g., boric acid, Nb₂O₅)Diamide

Synthesis of Anhydrides and Acyl Halides

The conversion of this compound into more reactive derivatives such as anhydrides and acyl halides opens up a broader range of synthetic possibilities. These compounds serve as important intermediates for the synthesis of esters, amides, and other functionalized molecules under milder conditions than direct reactions with the dicarboxylic acid.

Acid anhydrides of long-chain dicarboxylic acids can be prepared through several methods. A common approach involves the reaction of the dicarboxylic acid with a dehydrating agent, such as acetic anhydride (B1165640) or a carbodiimide. organic-chemistry.orgresearchgate.net For dicarboxylic acids, intramolecular cyclization to form a cyclic anhydride is possible if the resulting ring is stable (typically 5- or 6-membered rings). libretexts.orgpressbooks.pub For a very long-chain diacid like this compound, the formation of a polymeric anhydride or a large macrocyclic anhydride would be expected, depending on the reaction conditions. The reaction of a dicarboxylic acid with an acyl chloride can also yield an anhydride. libretexts.orgpressbooks.pub

Acyl halides , particularly acyl chlorides, are highly reactive derivatives. They are typically synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). libretexts.orgwikipedia.orgchemguide.co.uk These reagents effectively replace the hydroxyl groups of the carboxylic acid with halogen atoms. libretexts.orgwikipedia.orgchemguide.co.uk

The table below summarizes the key synthetic routes to anhydrides and acyl halides from carboxylic acids.

DerivativeSynthetic MethodReagents
Anhydride DehydrationAcetic anhydride, Carbodiimides
Reaction with Acyl HalideAcyl chloride
Acyl Halide HalogenationThionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂), Phosphorus pentachloride (PCl₅)

Functionalization at Alkyl Chain Positions

While the terminal carboxylic acid groups are the most reactive sites in this compound, the long aliphatic chain also presents opportunities for chemical modification. The selective functionalization of C-H bonds within the alkyl chain is a challenging but highly valuable area of research, as it allows for the introduction of new functionalities and the creation of complex molecular architectures. rsc.orgrsc.orgnih.gov

Recent advances in catalysis have enabled the site-selective functionalization of remote C-H bonds in aliphatic chains. rsc.orgrsc.orgnih.gov These methods often employ directing groups that position a metal catalyst at a specific site along the chain, facilitating reactions such as oxidation, amination, or arylation. While direct application to this compound is not extensively documented, these strategies hold significant potential for its derivatization.

For long-chain fatty acids, which share structural similarities with this compound, various functionalization strategies have been developed. These include:

Hydroboration-isomerization: This technique can be used to introduce a hydroxyl group at a terminal position of an unsaturated fatty acid, which can then be further oxidized to a carboxylic acid. uantwerpen.be

Catalytic C-H activation: Enzymes like lipoxygenases can catalyze the C-H activation of fatty acids, initiating a cascade of reactions that can lead to various oxygenated derivatives. nih.gov

The table below highlights some potential strategies for the functionalization of the alkyl chain of long-chain dicarboxylic acids.

Functionalization StrategyPotential Outcome
Directed C-H Activation Introduction of functional groups (e.g., -OH, -NH₂, -Aryl) at specific positions along the alkyl chain.
Radical Halogenation Non-selective introduction of halogen atoms, which can serve as handles for further reactions.
Oxidation Introduction of hydroxyl or keto groups at various positions.

Design and Synthesis of Complex Ligands Incorporating this compound Moieties

The bifunctional nature of this compound makes it an excellent building block for the design and synthesis of complex ligands. The long, flexible aliphatic chain can act as a spacer between two coordinating carboxylate groups, allowing for the formation of macrocycles, polymers, and metal-organic frameworks (MOFs) with unique structural and functional properties. nih.govnih.gov

The carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), leading to a rich diversity of coordination complexes. mdpi.com The long alkyl chain can influence the packing of these complexes in the solid state, leading to the formation of lamellar structures or other organized assemblies. The use of very long-chain dicarboxylic acids as ligands has been shown to produce crystalline metal complexes with well-ordered aliphatic chains. nih.govresearchgate.net

In the synthesis of macrocycles, this compound can be reacted with diamines or diols to form large ring structures. nih.govacs.org These macrocycles can act as host molecules for smaller guests or as building blocks for more complex supramolecular assemblies.

The following table summarizes the potential applications of this compound in the design of complex ligands.

Ligand/Complex TypeSynthetic ApproachKey Structural Feature
Metal-Organic Frameworks (MOFs) Reaction with metal ions under solvothermal conditions.The long aliphatic chain acts as a flexible linker, influencing the pore size and dimensionality of the framework.
Coordination Polymers Coordination to metal centers, forming extended 1D, 2D, or 3D networks.The length of the dicarboxylate influences the connectivity and topology of the polymer.
Macrocycles Condensation reaction with diamines or diols.Formation of large, flexible ring structures.

Advanced Materials Science Research with Hexatriacontanedioic Acid

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. The use of long-chain dicarboxylic acids like Hexatriacontanedioic acid as organic linkers is a promising strategy for creating MOFs with unique structural and functional properties.

Design Principles for this compound-Based MOF Structures

The design of MOFs using this compound as a linker would be guided by the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network structures. The exceptional length of the this compound molecule would be a key factor in the design, offering the potential to construct MOFs with large pores and channels. The flexibility of the long aliphatic chain would also influence the final topology of the framework, potentially leading to interpenetrated or entangled structures.

Key design considerations would include:

Linker Geometry: The linear nature of this compound would favor the formation of pillared-layer or three-dimensional frameworks, depending on the coordination environment of the metal center.

Solvent Templating: The solvent used during synthesis can influence the crystallization process and may act as a template, guiding the formation of specific pore architectures.

Synthetic Methodologies for MOF Fabrication (e.g., Solvothermal, Electrochemical, Mechanochemical)

Several synthetic methods could be employed for the fabrication of MOFs using this compound.

Solvothermal Synthesis: This is the most common method for MOF synthesis, involving the reaction of the metal salt and the organic linker in a sealed vessel at elevated temperatures. For this compound, a high-boiling point solvent would likely be necessary to ensure its solubility.

Electrochemical Synthesis: This method involves the anodic dissolution of a metal in the presence of the organic linker, leading to the formation of the MOF on the electrode surface. This technique can offer advantages in terms of milder reaction conditions and control over film growth.

Mechanochemical Synthesis: This solvent-free approach involves the grinding of the metal salt and the linker together, either manually or using a ball mill. This method is considered a green chemistry approach and can sometimes lead to the formation of novel phases not accessible through conventional solution-based methods.

An illustrative comparison of these synthetic methodologies is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for MOF Fabrication

Methodology Advantages Disadvantages
Solvothermal High crystallinity, good control over crystal size and morphology Requires high temperatures and pressures, use of organic solvents
Electrochemical Milder reaction conditions, can produce thin films Limited to conductive substrates, potential for electrolyte incorporation
Mechanochemical Solvent-free, rapid synthesis, potential for novel phases Can result in amorphous or poorly crystalline products

Structural Elucidation and Crystallographic Analysis of MOF Architectures

The long and flexible nature of the this compound linker could present challenges in obtaining highly crystalline materials, and techniques such as synchrotron X-ray diffraction might be necessary for detailed structural analysis.

Porosity and Surface Area Characterization of MOF Materials

A key feature of MOFs is their permanent porosity. The incorporation of a long-chain linker like this compound is expected to result in MOFs with significant pore volumes and surface areas. The porosity of these materials would be characterized using gas sorption analysis, typically with nitrogen or argon at cryogenic temperatures.

The Brunauer-Emmett-Teller (BET) method would be used to calculate the specific surface area from the gas sorption isotherm. The pore size distribution can also be determined from these measurements, providing insights into the dimensions of the channels and cavities within the framework. The expected porosity of MOFs with long-chain dicarboxylic acid linkers is generally high, as illustrated by the hypothetical data in Table 2.

Table 2: Illustrative Porosity Data for a Hypothetical MOF with a Long-Chain Dicarboxylic Acid Linker

Property Value
BET Surface Area 1500 - 3000 m²/g
Pore Volume 0.8 - 1.5 cm³/g
Dominant Pore Size 2 - 4 nm

Ligand Design and Functionalization for Tailored MOF Properties

The properties of a this compound-based MOF could be tailored through the functionalization of the organic linker. Introducing functional groups along the aliphatic chain or at the terminal carboxylate groups could be used to:

Modify Surface Chemistry: Introducing polar or non-polar functional groups can alter the hydrophilicity or hydrophobicity of the pores, influencing the selective adsorption of guest molecules.

Introduce Catalytic Sites: Functional groups with catalytic activity can be incorporated to create MOFs that can act as heterogeneous catalysts.

Enhance Sensing Capabilities: Attaching chromophores or fluorophores to the linker can lead to MOFs that can be used as chemical sensors.

Polymer Chemistry and Engineering

Long-chain dicarboxylic acids are valuable monomers for the synthesis of polyesters and polyamides. This compound, with its 36-carbon backbone, can be used to produce polymers with unique thermal and mechanical properties.

The synthesis of polyesters from this compound would typically involve a polycondensation reaction with a diol. The general reaction is as follows:

n HOOC-(CH₂)₃₄-COOH + n HO-R-OH → [ -O-C(O)-(CH₂)₃₄-C(O)-O-R- ]n + 2n H₂O

The properties of the resulting polyester (B1180765) would be highly dependent on the choice of the diol (R). The long aliphatic chain from the this compound would be expected to impart flexibility and a lower glass transition temperature to the polymer.

Table 3: Expected Properties of Polyesters Derived from this compound

Property Expected Characteristic
Molecular Weight Controllable through reaction conditions
Thermal Stability Moderate, with decomposition temperatures likely in the range of 250-350 °C
Mechanical Properties Flexible and ductile, with low to moderate tensile strength
Crystallinity Semicrystalline, with the degree of crystallinity influenced by the diol used

The incorporation of such a long-chain dicarboxylic acid into polymer backbones could lead to materials with applications in areas such as biodegradable plastics, elastomers, and specialty coatings.

Polycondensation Reactions Utilizing this compound as a Monomer

Polycondensation is a type of step-growth polymerization in which monomers combine to form polymers with the concurrent release of small molecules like water or methanol. melscience.com Due to its two terminal carboxyl functional groups, this compound is an ideal dicarboxylic acid monomer for such reactions. researchgate.net It can react with co-monomers that possess at least two functional groups capable of reacting with a carboxylic acid, such as diols (to form polyesters) or diamines (to form polyamides). researchgate.netbritannica.com

The general process involves mixing the monomers, often in bulk, and heating them to temperatures above their melting points to initiate the reaction. nih.gov Sometimes, a catalyst is used to increase the reaction rate. nih.gov The polycondensation of long-chain dicarboxylic acids like this compound with various co-monomers allows for the synthesis of high-molecular-weight polymers. The very long methylene (B1212753) sequence of this compound is a key feature, as it can impart superior performance characteristics to the resulting composite materials. researchgate.net

Synthesis of Polyamides and Polyesters Incorporating Long-Chain Dicarboxylic Acids

The incorporation of long-chain dicarboxylic acids such as this compound is a strategy to produce specialized polyamides and polyesters with enhanced properties. researchgate.net These monomers are valuable raw materials for creating various bioplastics. researchgate.net

Polyamides: When this compound is reacted with a diamine (a molecule with two amine groups), a polyamide is formed. britannica.com These polymers are characterized by repeating amide linkages (-CO-NH-). The resulting material can be considered a type of specialty nylon. The long aliphatic chain from the this compound contributes to increased flexibility, lower melting points compared to nylons made with shorter diacids, and enhanced hydrophobicity. Bio-based polyamides can be synthesized by reacting long-chain dicarboxylic acids with diamines like hexamethylenediamine. researchgate.net

Polyesters: The reaction of this compound with a diol (a molecule with two hydroxyl groups) via polycondensation yields a polyester. researchgate.net These reactions typically require heat and often a catalyst to drive the esterification process and remove the water byproduct. nih.gov Polyesters derived from long-chain aliphatic diacids are noted for being crystalline and biodegradable materials. nih.govmdpi.com The extended carbon chain of this compound influences the thermal and mechanical properties of the resulting polyester, often leading to materials with a combination of flexibility and toughness.

The table below illustrates how the length of the dicarboxylic acid monomer can influence the properties of the resulting polymer, using common nylons as an example.

Polymer NameDicarboxylic Acid MonomerDiamine MonomerKey Properties Influenced by Diacid Length
Nylon 6,6Adipic acid (C6)HexamethylenediamineHigh strength, high melting point, abrasion resistance.
Nylon 6,12Dodecanedioic acid (C12)HexamethylenediamineLower moisture absorption, greater dimensional stability, more flexibility than Nylon 6,6.
Polyamide (Hypothetical)This compound (C36)HexamethylenediamineExpected to have very low moisture absorption, high flexibility, and a lower melting point compared to shorter-chain nylons.

Research on Advanced Polymeric Materials (e.g., modified nylons)

Research into advanced polymers leverages the unique structure of long-chain dicarboxylic acids to create materials with specific functionalities. Using this compound allows for the development of "modified nylons" or other polymers with properties not achievable with more common, shorter-chain monomers. researchgate.net The long methylene sequences are known to give composite materials superior performance. researchgate.net

For instance, semiaromatic polyamides can be synthesized through the direct bulk polymerization of aromatic diamines and aliphatic dicarboxylic acids. acs.org Employing a very long-chain diacid like this compound in such a synthesis could result in polymers with high thermal stability and processability. acs.org Oligomers and polymers with longer alkyl chains may be more mobile even in a solid state, potentially leading to the formation of higher-molecular-weight polymers. acs.org The interest in using bio-based monomers for plastics synthesis is also driving research into the microbial production of long-chain dicarboxylic acids as building blocks for sustainable polymers. researchgate.net

Cross-linking and Network Polymer Formation Studies

Cross-linking involves the formation of covalent or ionic bonds between polymer chains to create a more rigid, three-dimensional polymer network. chempoint.com This process can significantly enhance a material's mechanical strength, thermal stability, and chemical resistance. chempoint.com

Polymers synthesized from this compound can be cross-linked through several methods:

Functionalization of the Monomer: The aliphatic chain of this compound can be chemically modified to include reactive sites, such as double bonds. researchgate.net When these modified monomers are polymerized, the double bonds can undergo subsequent addition reactions, often initiated by a peroxide catalyst, to form cross-links between the polymer chains. asianpubs.org

Use of External Cross-linkers: A cross-linking agent, which is a molecule with multiple functional groups, can be introduced to react with the polymer chains. chempoint.com For polyesters or polyamides made with this compound, cross-linkers could be designed to react with any remaining carboxyl or amine end-groups or with functional groups intentionally incorporated into the polymer backbone.

High-Temperature Self-Cross-Linking: Some unsaturated polyesters have the ability to self-cross-link at high temperatures without the need for an external agent. asianpubs.org This occurs when reactive sites within the polymer chains, such as carbon-carbon double bonds, react with each other to form a network structure. asianpubs.org

These studies are crucial for developing high-performance materials like thermosets, elastomers, and hydrogels from long-chain dicarboxylic acids.

Supramolecular Assembly and Self-Assembled Systems

This compound's structure—a long, hydrophobic hydrocarbon chain with a polar carboxylic acid group at each end—makes it a bolaamphiphile. This molecular architecture drives its spontaneous organization in solution and at interfaces into ordered structures, a process known as self-assembly. nih.gov This behavior is fundamental to creating complex, functional systems from simple molecular building blocks. nih.gov

Formation of Organized Monolayers and Multilayers

Due to its bifunctional nature, this compound can form highly organized, stable monolayers on various surfaces. When introduced to a suitable substrate, such as a metal oxide, one of the terminal phosphonic acid groups can form a strong bond with the surface. princeton.edu This leaves the long aliphatic chain oriented away from the surface, with the second carboxylic acid group exposed at the monolayer-air or monolayer-solvent interface. princeton.edu

This process can be achieved through simple deposition protocols where the substrate is suspended in a dilute solution of the dicarboxylic acid, followed by heating to convert the self-assembled monolayer into a more strongly bonded film. princeton.edu The resulting surface is functionalized with carboxylic acid groups, which can then be used for further chemical modifications, such as attaching bioactive peptides or other molecules. princeton.edu This precise control over surface chemistry is critical for applications in biomaterials, sensors, and electronics.

Vesicle and Micelle Formation in Aqueous Systems

In aqueous solutions, amphiphilic molecules like surfactants self-assemble to minimize the unfavorable interaction between their hydrophobic tails and water. tainstruments.com While typical single-chain fatty acids form spherical micelles, the bolaamphiphilic structure of this compound leads to different types of aggregates.

When the carboxylic acid groups are deprotonated (e.g., by adjusting the pH), the molecule becomes a dianionic surfactant. nih.gov Instead of forming a simple micelle, these molecules may adopt a U-shaped conformation, allowing both polar head groups to face the aqueous environment while the hydrophobic chain is shielded. These U-shaped molecules can then assemble into spherical or elongated micelles.

Alternatively, the molecules can arrange themselves into a sheet-like monolayer, which can then curve and close to form vesicles. nih.govresearchgate.net Vesicles are hollow, spherical structures with a bilayer membrane enclosing an aqueous core. nih.gov The formation of vesicles from simple, single-chain amphiphiles is considered a crucial step in the origin of primitive cells. nih.gov The long C36 chain of this compound would likely form a thick, robust membrane, making these vesicles particularly stable. The specific type of aggregate—micelle or vesicle—that forms depends on factors such as concentration, pH, temperature, and ionic strength of the solution. nih.gov

Development of Self-Assembled Nanostructures

This compound, a long-chain dicarboxylic acid with a 36-carbon backbone, represents a unique molecular building block for the construction of novel nanomaterials. Its symmetrical structure, featuring a carboxylic acid group at each end of the long aliphatic chain, classifies it as a bolaamphiphile. This molecular architecture drives the self-assembly of this compound into a variety of ordered nanostructures in aqueous and other polar environments, governed by a delicate balance of hydrophobic and hydrophilic interactions.

The primary driving force for the self-assembly of this compound is the hydrophobic effect. The long C36 hydrocarbon chain is nonpolar and seeks to minimize its contact with water molecules. In an aqueous solution, these chains tend to aggregate, while the polar carboxylic acid head groups remain exposed to the water. This behavior can lead to the formation of various supramolecular structures.

One of the fundamental self-assembled structures formed by this compound is a monolayer at the air-water interface. In this arrangement, the molecules align themselves with their hydrocarbon chains oriented towards the air and the carboxylic acid groups immersed in the water subphase. The Langmuir-Blodgett technique can be employed to transfer these monolayers onto solid substrates, creating well-ordered, ultra-thin films. The properties of such films, including their thickness and molecular packing, are influenced by factors like subphase pH, temperature, and compression pressure during deposition.

In bulk aqueous solution, this compound molecules can self-assemble into more complex three-dimensional nanostructures. Due to its bolaamphiphilic nature, with hydrophilic groups at both ends, it can form unique structures such as vesicles , often referred to as "bolasomes". Unlike traditional vesicles formed from single-headed phospholipids that create a bilayer, the bolaamphiphiles in a bolasome can be arranged in a monolayer with a U-shaped conformation, or in an interdigitated or non-interdigitated bilayer. These structures are of significant interest for encapsulation and drug delivery applications due to their potentially higher stability compared to conventional liposomes.

Furthermore, under specific conditions of concentration, temperature, and pH, the self-assembly of this compound can lead to the formation of other morphologies such as nanotubes and nanofibers . The formation of these extended structures is typically driven by directional interactions, such as hydrogen bonding between the carboxylic acid head groups of adjacent molecules.

The pH of the aqueous solution plays a critical role in directing the self-assembly process. At low pH, the carboxylic acid groups are protonated and neutral, favoring hydrogen bonding and potentially leading to more ordered, crystalline-like structures. At higher pH, the carboxylic acid groups become deprotonated and negatively charged, introducing electrostatic repulsion between the head groups. This repulsion can influence the curvature of the self-assembled structures, favoring the formation of micelles or smaller vesicles.

Research into the self-assembly of long-chain dicarboxylic acids has provided insights into the principles governing the formation of these nanostructures. While specific experimental data for this compound is limited, the behavior of similar long-chain bolaamphiphiles allows for the prediction of its self-assembly characteristics.

Illustrative Data on Self-Assembled Structures of Long-Chain Dicarboxylic Acids:

Nanostructure TypeTypical DimensionsFormation ConditionsCharacterization Techniques
Monolayer ~4-5 nm thicknessAir-water interface, controlled surface pressureLangmuir-Blodgett trough, Atomic Force Microscopy (AFM), X-ray reflectivity
Vesicles (Bolasomes) 50-200 nm diameterAqueous solution, sonication, pH adjustmentDynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Cryo-TEM
Nanotubes/Fibers 10-50 nm diameter, several micrometers in lengthSpecific solvent mixtures, controlled cooling, pH adjustmentScanning Electron Microscopy (SEM), TEM, X-ray Diffraction (XRD)

This table presents typical data for long-chain dicarboxylic acids and serves as an illustrative example for the potential nanostructures formed by this compound.

The development of self-assembled nanostructures from this compound holds promise for various applications in materials science. The ability to control the size, shape, and stability of these structures by tuning environmental parameters opens up possibilities for their use in drug delivery systems, as templates for the synthesis of other nanomaterials, and in the creation of functional surfaces and coatings. Further research focusing specifically on the self-assembly behavior of this compound is necessary to fully explore its potential in these advanced applications.

Analytical Methodologies for Hexatriacontanedioic Acid Characterization

Chromatographic Separation Techniques

Chromatographic methods are essential for separating hexatriacontanedioic acid from complex mixtures and for assessing its purity.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to its high molecular weight and low volatility, this compound is not amenable to direct GC analysis. nih.gov Therefore, derivatization is required to convert the polar carboxylic acid groups into more volatile esters, typically methyl or trimethylsilyl (B98337) (TMS) esters. colostate.edugcms.cz

After derivatization, the resulting esters can be separated on a GC column, usually a non-polar or medium-polarity capillary column, based on their boiling points and interactions with the stationary phase. The retention time of the derivatized this compound can be used for its identification by comparing it to a known standard. The peak area in the chromatogram is proportional to the amount of the compound, allowing for quantitative analysis and purity assessment.

When GC is coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. As the derivatized compound elutes from the GC column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, serves as a molecular fingerprint for the definitive identification of this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of long-chain dicarboxylic acids like this compound. hplc.eu Due to the absence of a strong chromophore in the molecule, direct detection using UV-Vis is often not feasible, necessitating derivatization to introduce a UV-active or fluorescent tag. nih.gov Common derivatization reagents for carboxylic acids include 2-bromo-2′-acetonaphthone, which allows for sensitive fluorescence detection. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common separation mode. nih.gov In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid to ensure the carboxylic acid groups are protonated. researchgate.net The long alkyl chain of this compound results in strong retention on the stationary phase, allowing for excellent separation from more polar impurities.

The coupling of HPLC with Mass Spectrometry (HPLC-MS) provides a powerful tool for both separation and identification. nih.govresearchgate.net Mass spectrometry offers high sensitivity and selectivity, often eliminating the need for derivatization. nih.gov Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operating in negative ion mode to detect the deprotonated carboxylate ions [M-H]⁻ or [M-2H]²⁻. google.com Tandem mass spectrometry (MS/MS) can be employed for structural confirmation by analyzing the fragmentation patterns of the parent ion.

Table 1: Illustrative HPLC-MS Parameters for Long-Chain Dicarboxylic Acid Analysis

Parameter Condition
Chromatography System Agilent 1100 HPLC
Column Hypersil ODS® RP18 (250 x 4.6 µm, 5 µm) researchgate.net
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 70% B to 100% B over 20 min
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode ESI Negative

| Monitored Ions | [M-H]⁻, [M-2H]²⁻ |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination

When this compound is used as a monomer in the synthesis of polyesters or polyamides, Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of the resulting polymer. wikipedia.orgselectscience.net GPC separates molecules based on their hydrodynamic volume in solution. youtube.com Larger polymer chains are excluded from the pores of the stationary phase and elute first, while smaller molecules penetrate the pores to varying extents and have longer retention times. ufl.eduresearchgate.net

The analysis provides crucial information about the polymer's properties, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). selectscience.netresearchgate.net A narrow PDI indicates a more uniform polymer chain length distribution. The choice of solvent (mobile phase) is critical and must be a good solvent for the polymer being analyzed; common solvents include tetrahydrofuran (B95107) (THF) and hexafluoroisopropanol (HFIP). ufl.edu Calibration is performed using polymer standards with known molecular weights, such as polystyrene or poly(methyl methacrylate), to create a calibration curve of log(Molecular Weight) versus retention time. wikipedia.org

Table 2: Key Molecular Weight Parameters Determined by GPC

Parameter Description Significance
Mn (Number-Average Molecular Weight) Total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. Influences properties like osmotic pressure and end-group analysis.
Mw (Weight-Average Molecular Weight) Average molecular weight where the contribution of each molecule is weighted by its mass. More sensitive to the presence of high molecular weight chains; relates to properties like melt viscosity and toughness. researchgate.net

| PDI (Polydispersity Index) | A measure of the breadth of the molecular weight distribution (Mw/Mn). | A value of 1 indicates a monodisperse sample; synthetic polymers typically have PDI > 1. researchgate.net |

Thermal Analysis Methods

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. mt.comwikipedia.org It is used to characterize the phase transitions of this compound, such as melting and crystallization. skztester.com As the sample is heated, an endothermic peak is observed at the melting point (Tm), where the crystalline solid transitions to a liquid. The area under this peak corresponds to the enthalpy of fusion (ΔHfus). tudelft.nl

Upon cooling from the melt, an exothermic peak appears at the crystallization temperature (Tc), representing the heat released as the molecules organize into a crystalline structure. The glass transition temperature (Tg), a characteristic of amorphous or semi-crystalline materials, can also be observed as a step change in the heat capacity. wikipedia.org For long-chain dicarboxylic acids, multiple crystalline forms (polymorphs) may exist, which can be identified by distinct melting points or other thermal events in the DSC thermogram.

Table 3: Hypothetical DSC Data for a Long-Chain Dicarboxylic Acid

Thermal Event Onset Temperature (°C) Peak Temperature (°C) Enthalpy (J/g)
Melting (Heating) 122.5 125.0 210

| Crystallization (Cooling) | 118.0 | 115.5 | -205 |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition profile of this compound. mt.com The technique measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). umw.edu.pl The resulting TGA curve plots the percentage of weight loss versus temperature.

For a pure, non-hydrated long-chain dicarboxylic acid, the TGA curve is expected to show a single, sharp weight loss step corresponding to its decomposition. The onset temperature of this weight loss is a key indicator of its thermal stability. tainstruments.com Analysis in an inert atmosphere like nitrogen indicates the pyrolysis behavior, while analysis in air reveals the oxidative stability. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to pinpoint the temperature of maximum decomposition. researchgate.net

Table 4: Representative TGA Data for Thermal Decomposition

Parameter Atmosphere: Nitrogen Atmosphere: Air
Onset of Decomposition (Tonset) 350 °C 335 °C
Temperature of Max. Decomposition Rate (Tmax) 385 °C 370 °C

| Residual Mass at 600 °C | < 1% | 0% |

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and crystal structure of this compound at high resolution. tescan-analytics.com SEM works by scanning the surface of a sample with a focused beam of electrons. The interaction of the electrons with the sample produces various signals, primarily secondary electrons, which are collected to form an image of the surface topography. nih.gov

For non-conductive organic materials like dicarboxylic acids, a thin conductive coating (e.g., gold or palladium) is typically applied to the sample to prevent charge buildup. researchgate.net SEM analysis can reveal details about crystal habit, size, and aggregation. It can be used to observe the effects of different crystallization conditions (e.g., solvent, temperature) on the resulting crystal morphology. Advanced environmental SEM (ESEM) techniques may allow for imaging the sample in a more native, hydrated state, minimizing artifacts from sample preparation. nih.gov

Table 5: Information Obtainable from SEM Analysis

Characteristic Description
Crystal Habit The external shape of the crystals (e.g., plates, needles, blocks).
Surface Topography Features on the crystal surface, such as steps, defects, or layers.
Particle Size Distribution Measurement of the size and distribution of individual crystals or agglomerates.

| Porosity | Visualization of any porous structures within the bulk material. |

Transmission Electron Microscopy (TEM) for Internal Structure

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure of materials at the nanoscale. For a long-chain dicarboxylic acid like this compound, which exists as a crystalline solid at room temperature, TEM can provide invaluable insights into its crystal lattice, defects, and the arrangement of molecules within its solid-state assemblies. The high-energy electron beam of a TEM interacts with the sample, and the transmitted electrons are used to form an image that reveals variations in electron density, allowing for the direct visualization of crystalline features.

To analyze the internal structure of this compound using TEM, the sample must be prepared as an ultrathin specimen, typically less than 100 nanometers thick, to allow for electron transmission. This can be achieved through methods such as ultramicrotomy of a resin-embedded crystal or by dispersing nanocrystals onto a TEM grid. Due to the susceptibility of organic materials to radiation damage from the high-energy electron beam, specialized low-dose imaging techniques are often employed. These techniques involve using a minimal electron dose to locate an area of interest and then acquiring the image with a slightly higher, but still controlled, dose to minimize structural damage to the crystalline lattice of the this compound.

Research findings on analogous long-chain organic molecules have demonstrated the utility of TEM in elucidating their internal crystalline organization. For this compound, TEM analysis would be expected to reveal the periodic arrangement of the molecules, forming a well-defined crystal lattice. High-resolution TEM (HRTEM) could potentially visualize the lattice fringes corresponding to the spacing between molecular planes. Furthermore, TEM can identify various types of crystalline defects, such as dislocations, stacking faults, and grain boundaries, which can significantly influence the material's physical and chemical properties. The analysis of electron diffraction patterns obtained in the TEM provides quantitative information about the crystal structure, including lattice parameters and symmetry.

Table 1: Illustrative TEM Analysis Parameters and Expected Findings for Crystalline this compound
ParameterDescriptionExpected Observation for this compound
Accelerating Voltage The voltage used to accelerate electrons, affecting resolution and potential for sample damage.100-200 kV (balancing resolution and beam damage)
Imaging Mode The method of image formation.Bright-field imaging for morphology and defects; High-Resolution TEM (HRTEM) for lattice visualization.
Electron Dose The number of electrons per unit area incident on the sample.Low-dose conditions (&lt;10 e-/Ų) to minimize radiation damage.
Sample Preparation Method used to create an electron-transparent sample.Dispersion of nanocrystals on a carbon-coated TEM grid or ultramicrotomy of bulk crystals.
Lattice Fringes Periodic lines in an HRTEM image corresponding to the crystal lattice planes.Visible fringes with spacing corresponding to the molecular packing of this compound.
Crystalline Defects Imperfections in the crystal lattice.Observation of dislocations, grain boundaries, and other structural imperfections.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a sample's surface topography with nanoscale precision. azooptics.com Unlike electron microscopy, AFM does not require a vacuum and can be operated in various environments, including ambient air and liquids, making it particularly well-suited for studying the surface of organic molecules like this compound. The technique works by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser system to generate a topographical map. azooptics.com

For the characterization of this compound, AFM can be employed to study the morphology of its crystals, thin films, or self-assembled monolayers. illinois.edu Samples for AFM analysis are typically prepared by depositing a solution of the compound onto a smooth substrate, such as mica or silicon, and allowing the solvent to evaporate. utexas.edu Another common method for creating well-ordered surfaces of long-chain molecules is the Langmuir-Blodgett technique, which involves transferring a monolayer from a liquid-air interface onto a solid support. acs.org Tapping mode AFM is often the preferred imaging mode for soft organic materials as it minimizes lateral forces on the sample, thus reducing the risk of damaging the delicate surface structures. nih.gov

AFM studies on long-chain fatty and dicarboxylic acids have revealed detailed information about their surface organization. researchgate.netresearchgate.net For this compound, AFM imaging would be expected to show the formation of crystalline domains, terraces, and potentially molecular-scale steps on the surface. By analyzing the height and width of these features, it is possible to deduce information about the packing arrangement of the molecules, such as whether they are oriented perpendicular or tilted with respect to the substrate. Furthermore, AFM can be used to measure the surface roughness of this compound films, which is a critical parameter in many of its potential applications. mdpi.com The high resolution of AFM can even allow for the visualization of individual molecular arrangements under optimal conditions. illinois.edu

Table 2: Representative AFM Data for a Hypothetical this compound Monolayer on a Mica Substrate
Surface FeatureMeasurementTypical Value RangeInterpretation
Domain Height Average height of crystalline domains relative to the substrate.4.5 - 5.5 nmCorresponds to the length of the this compound molecule, suggesting a perpendicular orientation.
Surface Roughness (Rq) Root mean square average of height deviations taken from the mean data plane.0.2 - 0.8 nmIndicates a relatively smooth and well-ordered molecular film.
Terrace Step Height Height difference between adjacent molecular layers.~5.0 nmConsistent with a bilayer or multilayer growth mechanism.
Domain Size Average lateral dimensions of crystalline domains.100 nm - 2 µmReflects the nucleation and growth kinetics during film formation.
Imaging Mode AFM operational mode.Tapping ModeMinimizes sample damage and provides high-resolution topographical data.
Cantilever Spring Constant Stiffness of the AFM cantilever.0.5 - 5 N/mChosen to be sensitive to the forces at the sample surface without causing deformation.

Environmental Research and Bioremediation Potential of Hexatriacontanedioic Acid

Environmental Fate and Transport Studies

Hexatriacontanedioic acid, a C36 long-chain dicarboxylic acid (LCDCA), is not a common environmental contaminant but can be formed as a microbial oxidation product of long-chain n-alkanes. d-nb.infomdpi.com Its environmental behavior is dictated by its long, saturated aliphatic chain and two terminal carboxylic acid functional groups. While specific studies on this compound are limited, its fate and transport can be inferred from research on analogous long-chain aliphatic compounds and dicarboxylic acids.

Biodegradation Pathways in Varied Environmental Compartments

The biodegradation of long-chain dicarboxylic acids is a key process in their removal from the environment. The primary mechanism for this degradation in both aerobic and anaerobic conditions is the β-oxidation pathway. fraunhofer.denih.gov

In aerobic environments, microorganisms initiate the degradation of n-alkanes through terminal oxidation, where a methyl group is oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid (fatty acid). researchgate.net A secondary, biterminal oxidation pathway can oxidize both ends of the alkane molecule, leading to the formation of a dicarboxylic acid like this compound. mdpi.comresearchgate.net Once formed, these dicarboxylic acids are catabolized through the β-oxidation cycle, where two-carbon units are sequentially cleaved off as acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for complete mineralization. researchgate.netnih.gov

In anaerobic settings, the degradation of LCDCAs is also possible, often through syntrophic processes. d-nb.info Methanogenic enrichment cultures have been shown to ferment shorter-chain dicarboxylic acids (C6-C10) to acetate and methane, with β-oxidation being the primary initial metabolic attack rather than decarboxylation. d-nb.info This process is dependent on the presence of hydrogenotrophic methanogens to consume the hydrogen produced during oxidation. d-nb.info

Several microorganisms, particularly yeasts of the genus Candida, are known to both synthesize and degrade LCDCAs. fraunhofer.denih.gov They utilize an ω-oxidation pathway to produce dicarboxylic acids from fatty acids and employ the β-oxidation pathway for their catabolism. fraunhofer.denih.gov

PathwayDescriptionKey Enzymes/ProcessesEnvironmental CompartmentRelevant Microorganisms
β-OxidationPrimary degradation pathway for dicarboxylic acids, sequentially removing two-carbon units as acetyl-CoA. fraunhofer.denih.govAcyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, ThiolaseAerobic and Anaerobic (Soil, Sediment, Water)Pseudomonas sp., Acinetobacter sp., Candida sp. nih.govnih.gov
ω-OxidationPathway for the formation of dicarboxylic acids from fatty acids or alkanes via oxidation of the terminal methyl group. fraunhofer.denih.govCytochrome P450 Monooxygenase, Alcohol Dehydrogenase, Aldehyde Dehydrogenase mdpi.comnih.govAerobic (Soil, Water)Candida sp. (e.g., C. tropicalis), Yarrowia lipolytica fraunhofer.de
Anaerobic Syntrophic DegradationDegradation coupled with methanogenesis, where fermentative bacteria oxidize the dicarboxylic acid and methanogens consume intermediate products like H₂. d-nb.infoβ-Oxidation enzymes, HydrogenasesAnaerobic (Sediments, Digesters)Methanogenic consortia d-nb.info

Sorption and Leaching Characteristics in Soil and Aquatic Systems

The mobility of this compound in soil and aquatic environments is largely governed by sorption processes. Sorption controls a chemical's availability for biological uptake and its potential to leach into groundwater. mdpi.comscielo.br The structure of this compound—a long, nonpolar hydrocarbon chain with two polar carboxyl groups—suggests it will exhibit complex sorption behavior.

Key factors influencing the sorption of organic compounds in soil include soil pH, organic matter content, and the type and amount of clay minerals. mdpi.comfrontiersin.org

Soil pH : As a weak acid, the speciation of this compound is pH-dependent. At pH values above its pKa, the carboxyl groups will be deprotonated, giving the molecule a negative charge. This would increase its water solubility and could lead to repulsion from negatively charged clay and humic surfaces, potentially increasing its mobility. nih.gov

Organic Matter : The long (C36) aliphatic chain is highly hydrophobic. This portion of the molecule is expected to strongly adsorb to soil organic matter (SOM) through hydrophobic interactions. mdpi.com This is often the dominant sorption mechanism for large, nonpolar organic molecules.

Clay Minerals : The anionic carboxylate groups could potentially form complexes with metal oxides (e.g., iron and aluminum oxides) on clay surfaces, a process known as inner-sphere complexation. mdpi.com

Given its very long carbon chain, the hydrophobic effect is likely to dominate its interaction with soil, leading to strong sorption, particularly in soils with high organic matter content. mdpi.com Consequently, the leaching potential of this compound is expected to be very low. Chemicals that are strongly adsorbed to soil particles are less mobile and less likely to be transported through the soil profile to groundwater. scielo.brfrontiersin.org

Photodegradation and Chemical Stability in Environmental Matrices

This compound is a saturated aliphatic compound, meaning it lacks chromophores that absorb light in the solar spectrum (wavelengths >290 nm). Therefore, direct photodegradation is not expected to be a significant environmental fate process.

However, indirect photochemical degradation can occur through reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH), in sunlit surface waters. These reactive oxygen species can initiate the oxidation of saturated organic compounds, although the reaction rates for long-chain aliphatics are generally slow.

Role in Natural Geochemical Cycles

Long-chain dicarboxylic acids like this compound are generally not found in high concentrations in nature. d-nb.info Their primary role in geochemical cycles, particularly the carbon cycle, is as transient intermediates. They are formed during the microbial breakdown of more complex, naturally occurring organic matter, such as plant waxes, cutin, and suberin, which contain long-chain fatty acids and alkanes. d-nb.infofraunhofer.de

For instance, microorganisms in soil and sediments can oxidize the terminal ends of long-chain n-alkanes found in petroleum or plant detritus, producing LCDCAs. mdpi.com These dicarboxylic acids are then further biodegraded, as described in section 6.1.1, eventually being mineralized to CO₂ or, under anaerobic conditions, converted to methane. d-nb.info Therefore, this compound and other LCDCAs represent a metabolic link in the biogeochemical transformation of complex, recalcitrant aliphatic carbon into simpler molecules that re-enter the broader carbon cycle.

Bioremediation Applications (General Research)

While this compound itself is not a target for bioremediation, the microbial pathways that degrade it are highly relevant to the bioremediation of environments contaminated with long-chain aliphatic compounds, such as crude oil and petroleum products. nih.govoup.com

Microbial Degradation of Long-Chain Aliphatic Compounds

The microbial degradation of long-chain aliphatic hydrocarbons is a cornerstone of bioremediation strategies for petroleum-contaminated sites. nih.govoup.com Aliphatic compounds are generally more biodegradable than aromatic ones. nih.gov A wide variety of bacteria and fungi are capable of using long-chain alkanes (e.g., C10-C40) as a source of carbon and energy. researchgate.netnih.gov

The process typically begins with the oxidation of the alkane by monooxygenase enzymes to form a primary alcohol, which is subsequently oxidized to an aldehyde and then to a fatty acid. researchgate.net This fatty acid then enters the β-oxidation pathway. researchgate.netnih.gov The bioavailability of long-chain alkanes, which are often waxy solids with low water solubility, can be a rate-limiting step in their degradation. science.gov Some microorganisms overcome this by producing biosurfactants to emulsify the hydrocarbons, increasing their surface area and facilitating uptake. researchgate.net

The efficiency of degradation is influenced by chain length, with medium-chain alkanes (e.g., C12-C20) often being degraded more rapidly than very long-chain ones (e.g., C21-C35). oup.com

Microorganism GenusTypeMetabolic CapabilityKey Enzymes
PseudomonasBacteriaDegrades a wide range of n-alkanes. researchgate.netresearchgate.netAlkane hydroxylase, P450 monooxygenases
RhodococcusBacteriaKnown for its ability to degrade hydrophobic compounds, including long-chain alkanes. researchgate.netAlkane monooxygenase
AcinetobacterBacteriaMetabolizes alkanes and can produce biosurfactants. researchgate.netAlkane hydroxylase
CandidaYeastPerforms ω-oxidation of fatty acids and alkanes to produce dicarboxylic acids. fraunhofer.denih.govCytochrome P450 monooxygenase
AspergillusFungiDegrades petroleum hydrocarbons. researchgate.netP450 monooxygenases
GeobacterBacteriaAnaerobic degradation of long-chain fatty acids. nih.govβ-oxidation pathway enzymes

Enzyme-Mediated Processes for Environmental Cleanup

The enzymatic degradation of this compound is a multi-step process that primarily involves two key pathways: ω-oxidation and β-oxidation. These pathways work in concert to break down the long hydrocarbon chain of the molecule into smaller, more readily metabolized fragments.

The initial step in the degradation of the precursor long-chain fatty acid (hexatriacontanoic acid) is ω-oxidation. This pathway is crucial as it introduces a second carboxylic acid group at the terminal methyl group, converting the monofunctional fatty acid into the difunctional this compound. This conversion is catalyzed by a series of enzymes, with cytochrome P450 monooxygenases playing a pivotal role. Specifically, enzymes belonging to the CYP4A and CYP4F subfamilies are known to initiate this process by hydroxylating the terminal carbon. Following this, alcohol dehydrogenases and aldehyde dehydrogenases further oxidize the hydroxylated intermediate to a carboxylic acid. While the substrate specificity of these enzymes is broad, members of the human CYP4F subfamily, including CYP4F2 and CYP4F3B, have been shown to act on very long-chain fatty acids (C22-C26), suggesting their potential involvement in the initial oxidation of the C36 precursor to this compound. nih.gov

Once formed, this compound is primed for degradation via the β-oxidation pathway, which predominantly occurs within peroxisomes. nih.govnih.gov This process involves the sequential cleavage of two-carbon units from the acyl-CoA ester of the dicarboxylic acid. The key enzymes in peroxisomal β-oxidation of dicarboxylic acids include:

Acyl-CoA Oxidase (ACOX): This enzyme catalyzes the first and rate-limiting step, the formation of a double bond between the α- and β-carbons.

Bifunctional Protein: This protein exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, which hydrate the double bond and then oxidize the resulting hydroxyl group.

Thiolase: This enzyme cleaves the β-ketoacyl-CoA intermediate, releasing acetyl-CoA and a chain-shortened dicarboxylic acid-CoA ester.

This cycle is repeated until the dicarboxylic acid is completely broken down. Research has shown that the rate of β-oxidation tends to decrease as the chain length of the dicarboxylic acid becomes shorter. nih.gov

While direct enzymatic data for this compound is limited, studies on the substrate specificity of the involved enzymes provide valuable insights. For instance, the activity of peroxisomal acyl-CoA oxidase has been characterized for various dicarboxylic acid chain lengths, as detailed in the table below.

Substrate (Dicarboxylic Acid-CoA Ester)Apparent Km (µM)Apparent Vmax (nmol/min/mg protein)
Adipyl-CoA (C6)10010
Suberyl-CoA (C8)5015
Sebacyl-CoA (C10)2520
Dodecanedioyl-CoA (C12)1525

This interactive table presents kinetic data for peroxisomal fatty acyl-CoA oxidase with medium-chain dicarboxylic acids. Although data for this compound is not available, the trend suggests that the enzyme's affinity (indicated by a lower Km) increases with chain length in this range. nih.gov

Future Research Directions and Theoretical Considerations

Computational Chemistry and Molecular Modeling Studies

Computational and molecular modeling studies offer powerful tools to predict and understand the behavior of Hexatriacontanedioic acid at an atomic level. These theoretical investigations are essential for guiding experimental work and accelerating the development of new materials and technologies based on this long-chain dicarboxylic acid.

Conformational Analysis and Molecular Dynamics Simulations

Due to its long and flexible 36-carbon chain, this compound can adopt a multitude of conformations, each with distinct energies and physical properties. nih.gov Understanding this conformational landscape is fundamental to predicting its behavior in different environments.

Conformational Analysis will be critical in identifying the most stable conformers of the molecule in both the gas phase and condensed phases. While methods like Density Functional Theory (DFT) can identify local energy minima, techniques such as ab initio molecular dynamics (AIMD) are necessary to fully map the conformational free energy landscape, especially considering the significant role of intermolecular interactions in liquids or solids. nih.gov For a molecule of this length, coarse-grained molecular dynamics (CGMD) simulations could also provide valuable insights into its larger-scale structural and dynamic properties, bridging the gap between atomistic detail and macroscopic behavior. nih.gov

Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound over time. nih.gov These simulations are crucial for exploring how the molecule behaves in solution, at interfaces, or within a polymer matrix. Key areas of investigation would include:

Solvation Dynamics: How the long hydrocarbon chain and the terminal polar carboxylic acid groups interact with different solvents.

Self-Assembly: Simulating the conditions under which these molecules might aggregate or form ordered structures like micelles or bilayers in solution.

Interfacial Behavior: Modeling the orientation and packing of this compound at liquid-solid or liquid-air interfaces, which is vital for applications in coatings and surface modifications.

Polymer Dynamics: When used as a monomer, MD simulations can help understand the flexibility, entanglement, and thermo-mechanical properties of the resulting polymers. researchgate.net

Table 1: Proposed Molecular Modeling Techniques for this compound
TechniqueResearch ObjectiveAnticipated InsightsRelevant Analogue Studies
Ab Initio Molecular Dynamics (AIMD)Determine the complete conformational landscape in condensed phases.Identification of stable conformers influenced by intermolecular hydrogen bonding and van der Waals forces.Studies on shorter-chain dicarboxylic acids. nih.gov
Classical Molecular Dynamics (MD)Simulate the dynamic behavior in various environments (e.g., solution, polymer matrix).Understanding of solvation, self-assembly, and diffusion properties. Prediction of material properties like viscosity.Simulations of long-chain fatty acids. nih.govnih.gov
Coarse-Grained Molecular Dynamics (CGMD)Investigate large-scale and long-time phenomena like membrane formation or polymer phase separation.Insights into the collective behavior and morphology of systems containing many molecules.Modeling of lipid membranes and fatty acids. nih.govaip.org

Quantum Chemical Calculations of Reactivity and Interaction

Quantum chemical calculations are indispensable for elucidating the electronic structure and reactivity of this compound. These calculations can provide fundamental insights that are difficult to obtain experimentally.

The reactivity of the molecule is dominated by its two terminal carboxylic acid groups. Quantum chemical methods can be employed to:

Calculate Reaction Energetics: Determine the activation energies and reaction enthalpies for processes like esterification and amidation, which are key reactions for polymerization. This can help in optimizing synthetic conditions. nih.gov

Probe Reaction Mechanisms: Elucidate the detailed step-by-step mechanisms of reactions involving the carboxyl groups, such as catalysis or surface attachment. researchgate.net

Analyze Intermolecular Interactions: Quantify the strength and nature of hydrogen bonding between this compound molecules and with other species. This is crucial for understanding its self-assembly and its interaction with surfaces or biological molecules.

Methods like Density Functional Theory (DFT) are well-suited for these investigations, providing a balance between computational cost and accuracy. dntb.gov.ua The results from these calculations can inform the parameterization of force fields used in classical MD simulations, leading to more accurate and predictive models. nih.gov

Predictive Modeling for Advanced Material Design

The use of this compound as a monomer for synthesizing polyesters and polyamides opens up a vast design space for new materials. researchgate.netnih.gov Predictive modeling, particularly through machine learning (ML), can dramatically accelerate the discovery of polymers with tailored properties. nih.gov

An ML-driven workflow could be established where the structure of this compound and various co-monomers (diols or diamines) are used as inputs. nih.gov The model, trained on existing polymer databases, could then predict key properties of the resulting polymers, such as:

Glass transition temperature (Tg)

Melting temperature (Tm)

Tensile strength and modulus

Thermal stability

Solubility and permeability

This high-throughput screening approach allows for the rapid identification of promising polymer candidates for specific applications before committing to costly and time-consuming experimental synthesis. gatech.edu Furthermore, generative algorithms could be employed to propose novel co-monomers to combine with this compound to achieve specific target properties, pushing the boundaries of material innovation. gatech.edu

Interdisciplinary Research Frontiers

The unique properties of this compound—a long, flexible hydrophobic chain capped by two hydrophilic, reactive groups—make it an excellent candidate for applications at the intersection of chemistry, materials science, and nanotechnology.

Integration with Nanoscience and Nanotechnology Applications

The bifunctional, linear structure of this compound is ideally suited for bottom-up fabrication in nanotechnology.

Metal-Organic Frameworks (MOFs): This molecule can serve as an exceptionally long organic linker to construct MOFs. rsc.org The use of such a long linker could lead to the formation of frameworks with ultra-large pores, which are highly sought after for applications in gas storage, separation, and catalysis involving large molecules. frontiersin.orgresearchgate.net The flexibility of the chain could also impart novel dynamic properties to the framework.

Self-Assembled Monolayers (SAMs): this compound can form highly ordered SAMs on various substrates. nih.govacs.org On surfaces like metal oxides, both carboxyl groups could potentially bind, leading to the formation of looped structures. On other surfaces, one group could anchor the molecule, leaving the other exposed to further functionalize the surface. researchgate.net The long hydrocarbon chain would create a thick, well-defined, and robust organic layer, useful for applications in lubrication, corrosion inhibition, and as dielectric layers in molecular electronics.

Table 2: Potential Nanotechnology Applications for this compound
Application AreaRole of this compoundPotential Advantage
Metal-Organic Frameworks (MOFs)Long, flexible organic linker.Creation of frameworks with exceptionally large pores and potentially dynamic, responsive structures. mdpi.com
Self-Assembled Monolayers (SAMs)Monolayer-forming molecule.Formation of thick, robust, and well-ordered insulating or functionalizable surface coatings. nih.gov
Nanoparticle FunctionalizationSurface ligand.Provides stability to nanoparticles in non-polar solvents and a functional handle (the second -COOH group) for further modification. researchgate.net
NanocompositesInterfacial compatibilizer.Enhances the dispersion and adhesion of nanofillers within a polymer matrix by linking the filler surface to the polymer chains.

Development in Advanced Sensor Technologies

The chemical and physical properties of this compound can be leveraged in the design of novel sensor platforms. The recognition and detection of dicarboxylic acids and their derivatives is a significant area of research for applications in diagnostics and environmental monitoring. rsc.org

Polymer-Based Sensors: Polymers and copolymers synthesized from this compound could serve as matrices for sensor applications. acs.org The long, flexible chain could create a unique microenvironment within the polymer, enhancing its ability to host and interact with analyte-sensitive dyes or enzymes. researchgate.net For example, a porous polymer matrix could be designed for the selective binding of specific molecules, with the binding event transduced into an optical or electrical signal.

Coordination Polymer Sensors: Similar to MOFs, coordination polymers based on this compound could be designed as fluorescent sensors. mdpi.com The interaction of an analyte with the metal centers or the organic linker could induce a change in the material's fluorescence emission, allowing for sensitive and selective detection. The long chain length could influence the packing of the polymer chains and the accessibility of the sensing sites.

Chemiresistive Sensors: SAMs of this compound could be used to functionalize the surface of electrodes in chemiresistive sensors. The terminal carboxylic acid groups could act as binding sites for specific analytes. The binding event would alter the local dielectric environment or charge distribution at the surface, resulting in a measurable change in electrical resistance.

Future research in these areas will benefit from a synergistic approach, where computational predictions guide the synthesis and fabrication of these advanced materials, leading to the development of next-generation technologies based on the unique molecular architecture of this compound.

Exploration of Novel Academic Applications

While direct applications of this compound are not extensively documented, its unique molecular structure as a very long-chain dicarboxylic acid (VLCDA) presents numerous theoretical avenues for exploration in advanced materials science. The presence of two carboxylic acid functional groups at the termini of a long 36-carbon aliphatic chain suggests its potential as a versatile building block for novel polymers and functional materials. Future research is likely to focus on harnessing its length and bifunctionality to create materials with unique properties.

Functional Coatings and Surface Modification Studies

The extended hydrocarbon chain of this compound is a key feature that could be exploited in the development of functional coatings and for surface modification. The long aliphatic backbone is inherently hydrophobic, a property that is highly desirable for creating water-repellent and anti-corrosion surfaces.

Theoretical applications in this area include the use of this compound as a monomer in the synthesis of polyesters or polyamides. fraunhofer.delongdom.org These polymers, when applied as coatings, could impart a high degree of hydrophobicity to various substrates. The long alkyl chains would tend to orient away from a polar substrate, creating a low-energy surface that repels water. Research in this direction would involve synthesizing such polymers and evaluating their coating performance, including contact angle measurements to quantify hydrophobicity and durability assessments. mdpi.com

Furthermore, this compound could be investigated for the formation of self-assembled monolayers (SAMs) on metallic or metal oxide surfaces. nih.govresearchgate.net The carboxylic acid groups can act as anchoring points to the surface, while the long hydrocarbon chains would form a densely packed, ordered layer. Such SAMs could provide excellent corrosion resistance by acting as a physical barrier to moisture and other corrosive agents. Future studies might explore the kinetics and thermodynamics of SAM formation from this compound on various substrates and characterize the resulting film structure and protective properties.

Potential Application AreaTheoretical Role of this compoundAnticipated Properties of the Resulting Material
Hydrophobic Coatings Monomer for polyester (B1180765) or polyamide synthesisHigh water repellency, anti-fouling characteristics
Anti-Corrosion Coatings Formation of self-assembled monolayers (SAMs)Excellent barrier properties against moisture and corrosive agents
Lubricious Surfaces Component in lubricant formulations or as a surface-modifying agentReduced friction and wear due to long, flexible alkyl chains

Research on Next-Generation Sustainable Materials

The bio-based potential of very long-chain dicarboxylic acids aligns with the growing demand for sustainable and environmentally friendly materials. researchgate.net If this compound can be sourced from renewable feedstocks, it would become a valuable monomer for producing bio-based polymers.

One significant area of future research is the synthesis of novel, long-chain polyesters with tailored properties. nih.gov The incorporation of a C36 diacid monomer like this compound into a polyester backbone is expected to significantly increase the polymer's flexibility and ductility. mdpi.com This could lead to the development of new biodegradable elastomers or tough, yet flexible, plastics suitable for a range of applications, from packaging to biomedical devices. Research would focus on the polymerization of this compound with various diols and the characterization of the resulting polyesters' mechanical properties, thermal behavior, and biodegradability. nih.govcore.ac.uk

Another promising direction is the development of high-performance polyamides. Long-chain dicarboxylic acids are known to be precursors for certain types of nylons. atamanchemicals.com The use of this compound could result in specialty polyamides with unique properties, such as low water absorption and high dimensional stability, owing to the long hydrophobic alkyl chain. These materials could find applications in demanding environments where traditional polyamides fall short.

Research DirectionMonomerPotential Polymer TypeKey Theoretical Properties
Flexible BioplasticsThis compoundLong-chain polyesterEnhanced flexibility, biodegradability, toughness
High-Performance FibersThis compoundLong-chain polyamide (Nylon)Low moisture absorption, high dimensional stability, chemical resistance
Sustainable Hot-Melt AdhesivesThis compoundPolyamide or polyester-basedGood adhesive properties, flexibility, potential for bio-based sourcing

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing hexatriacontanedioic acid with high purity?

  • Methodological Answer : Synthesis should involve stepwise elongation of carbon chains using diacid coupling agents (e.g., DCC/DMAP) under inert atmospheres. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate the product from shorter-chain byproducts. Characterization should include melting point analysis, FT-IR for carboxylic acid groups, and 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm chain length and regiochemistry .

Q. How can spectroscopic techniques distinguish this compound from structurally similar long-chain diacids?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) provides precise molecular weight confirmation. Differential scanning calorimetry (DSC) can differentiate melting/crystallization behavior, while 13C^{13}\text{C} NMR chemical shifts (particularly for terminal carboxyl carbons) are sensitive to chain length variations. Cross-validation with X-ray crystallography (if single crystals are obtainable) resolves ambiguities .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : Due to its hydrophobicity, solubility testing should use nonpolar solvents (e.g., chloroform, toluene) at elevated temperatures. Phase diagrams constructed via turbidimetry or dynamic light scattering (DLS) quantify solubility limits. Include control experiments with shorter-chain analogs to isolate chain-length effects .

Advanced Research Questions

Q. How should researchers address contradictions in reported thermodynamic data (e.g., enthalpy of fusion) for this compound?

  • Methodological Answer : Conduct comparative analysis using standardized DSC protocols (heating rates ≤5°C/min, inert atmosphere). Replicate studies with independently synthesized batches to exclude impurities. Cross-reference with computational models (e.g., molecular dynamics simulations) to reconcile experimental and theoretical values .

Q. What strategies mitigate challenges in reproducibility when studying this compound’s self-assembly behavior?

  • Methodological Answer : Document environmental controls (humidity, temperature fluctuations) during sample preparation. Use atomic force microscopy (AFM) or cryo-TEM for real-time imaging of assembly kinetics. Publish raw datasets and metadata (e.g., solvent lot numbers, equipment calibration logs) to enable independent verification .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Employ density functional theory (DFT) to model carboxylate group reactivity, accounting for solvent dielectric effects. Validate predictions via kinetic studies (e.g., monitoring esterification rates with varying alcohols). Compare results with shorter-chain diacids to isolate steric/electronic influences .

Q. What statistical approaches resolve variability in kinetic data for this compound degradation studies?

  • Methodological Answer : Apply multivariate regression to identify temperature, pH, and light exposure as primary degradation drivers. Use bootstrapping or Monte Carlo simulations to quantify uncertainty in rate constants. Replicate experiments across multiple labs to assess inter-institutional variability .

Data Presentation and Reproducibility

Q. How should researchers structure supplementary materials for studies involving this compound?

  • Methodological Answer : Include raw chromatograms, NMR spectra (with integration values), and crystallographic data (CIF files). For computational studies, provide input files (e.g., Gaussian .gjf) and workflow scripts. Use standardized templates (e.g., Beilstein Journal guidelines) to ensure accessibility .

Q. What ethical and methodological standards apply to publishing conflicting data on this compound?

  • Methodological Answer : Disclose all experimental parameters (e.g., reagent suppliers, instrument models) to enable replication. Use the "Comment/Reply" format in journals to engage with contradictory findings. Cite primary literature exclusively, avoiding unverified secondary sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.